molecular formula C19H18N2O2S B2400833 N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681166-24-5

N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2400833
CAS No.: 681166-24-5
M. Wt: 338.43
InChI Key: AVULCVKDYDJWKA-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis equipment and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzothiazole ring or the naphthalene moiety, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a tetrahydronaphthalene moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-15-7-4-8-16-17(15)20-19(24-16)21-18(22)14-10-9-12-5-2-3-6-13(12)11-14/h4,7-11H,2-3,5-6H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVULCVKDYDJWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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